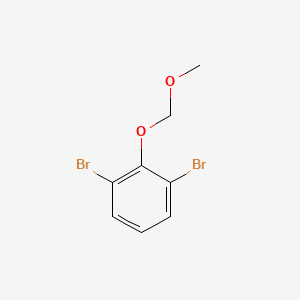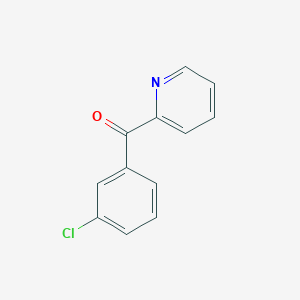
2,2-Dibenzylepropane-1,3-diol
Vue d'ensemble
Description
2,2-Dibenzylpropane-1,3-diol is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dibenzylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dibenzylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibenzylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
“2,2-Dibenzylepropane-1,3-diol” est largement utilisé en synthèse organique . Il peut servir de bloc de construction pour la construction de diverses molécules organiques, contribuant au développement de nouvelles voies de synthèse et méthodologies .
Développement de médicaments
Ce composé peut également être utilisé dans le développement de médicaments. Sa structure et ses propriétés uniques peuvent être utilisées pour concevoir et synthétiser de nouveaux agents pharmaceutiques.
Science des matériaux
Dans le domaine de la science des matériaux, “this compound” peut être utilisé pour développer de nouveaux matériaux aux propriétés uniques. Sa polyvalence ouvre des possibilités d'avancées innovantes dans ce domaine.
Récepteurs d'ions lithium
Une étude a utilisé “this compound” dans la conception de récepteurs lithium haute performance . Ces récepteurs présentent une haute sélectivité et une affinité pour les ions lithium, ce qui est crucial pour le développement de méthodes d'extraction et de purification efficaces .
Processus d'extraction solide-liquide
La même étude a également démontré un processus d'extraction solide-liquide rapide et efficace pour LiCl en présence d'un excès important de NaCl et de KCl, utilisant l'ionophore nouvellement découvert .
Construction de molécules bioactives
“this compound” peut être utilisé comme bloc de construction pour les molécules bioactives . Cela permet la préparation de molécules organiques avec des fonctions spéciales .
Mécanisme D'action
Target of Action
It is known to be used as a building block for bioactive molecules , suggesting that its targets could vary depending on the specific bioactive molecule it is part of.
Mode of Action
As a building block for bioactive molecules, its mode of action would likely depend on the specific structure and function of the resulting molecule .
Biochemical Pathways
As a building block for bioactive molecules, it could potentially be involved in a variety of biochemical pathways depending on the specific bioactive molecule it is part of .
Pharmacokinetics
It is known that the compound is a solid white crystal that is soluble in alcohol and ether solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
As a building block for bioactive molecules, its effects would likely depend on the specific structure and function of the resulting molecule .
Action Environment
The action, efficacy, and stability of 2,2-Dibenzylpropane-1,3-diol can be influenced by environmental factors. For instance, it is stable at room temperature and has low volatility . Therefore, changes in temperature and pressure could potentially affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that it can be used as a building block for bioactive molecules This suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its use in the synthesis of bioactive molecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propriétés
IUPAC Name |
2,2-dibenzylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLRECYOMFCGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454377 | |
| Record name | 2,2-Dibenzyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31952-16-6 | |
| Record name | 2,2-Dibenzyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dibenzyl-1,3-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)













